PF-06795071

Neuroinflammation MAGL Inhibition CNS Drug Discovery

Select PF-06795071 for its unique trifluoromethyl glycol leaving group, delivering optimal lipophilicity (logD=3.8) and high CNS penetration (Cb,u/Cp,u=1.4)—surpassing earlier MAGL inhibitors like JZL184 and KML29. With >100-fold selectivity over ABHD6, ABHD12, and KIAA1363, this covalent inhibitor ensures clean, MAGL-specific pharmacodynamic readouts. Demonstrates extended 2-AG elevation and reduced brain inflammatory markers in vivo. Ideal as a positive control for CNS-penetrant MAGL inhibitor benchmarking and fluorine-18-labeled PET tracer development.

Molecular Formula C18H17F4N3O3
Molecular Weight 399.3456
CAS No. 2075629-81-9
Cat. No. B610011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06795071
CAS2075629-81-9
SynonymsPF-06795071;  PF 06795071;  PF06795071.
Molecular FormulaC18H17F4N3O3
Molecular Weight399.3456
Structural Identifiers
SMILESO=C(N1C[C@@]2([H])[C@H](C3=NN(C4=CC=C(F)C=C4)C=C3)[C@@]2([H])C1)O[C@H](CO)C(F)(F)F
InChIInChI=1S/C18H17F4N3O3/c19-10-1-3-11(4-2-10)25-6-5-14(23-25)16-12-7-24(8-13(12)16)17(27)28-15(9-26)18(20,21)22/h1-6,12-13,15-16,26H,7-9H2/t12-,13+,15-,16+/m1/s1
InChIKeyMEDCQBUTCWNKGW-CLWVCHIJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-06795071: A Selective Covalent MAGL Inhibitor with Optimized CNS Exposure for Neuroinflammation Research


PF-06795071 (CAS 2075629-81-9) is a potent, selective, and covalent inhibitor of monoacylglycerol lipase (MAGL), a serine hydrolase central to the endocannabinoid system and arachidonoyl signaling [1]. It features a novel trifluoromethyl glycol leaving group that confers significant physicochemical property improvements over earlier inhibitor series [2]. PF-06795071 achieves excellent CNS exposure, demonstrates extended elevation of 2-arachidonoylglycerol (2-AG) in vivo, and reduces brain inflammatory markers in response to inflammatory challenge, positioning it as a key tool compound for translational neuroinflammation and PET imaging studies [3].

Why PF-06795071 Cannot Be Substituted by Other MAGL Inhibitors: Physicochemical and Selectivity Differences Drive Experimental Outcomes


MAGL inhibitors exhibit wide variability in potency, serine hydrolase selectivity profiles, and physicochemical properties that directly impact CNS exposure and in vivo efficacy. PF-06795071's trifluoromethyl glycol leaving group provides a distinct balance of reduced lipophilicity (logD = 3.8) and high CNS penetration (Cb,u/Cp,u = 1.4) . In contrast, earlier MAGL inhibitors such as JZL184 and KML29 possess significantly higher lipophilicity (LogP >5) and divergent selectivity profiles, which can confound results in neuroinflammation models [1]. Substituting PF-06795071 with a generic MAGL inhibitor without controlling for these physicochemical and selectivity differences may lead to inconsistent CNS target engagement, altered off-target effects, and non-reproducible pharmacodynamic readouts.

PF-06795071 Quantitative Evidence Guide: Direct Comparator Data for MAGL Inhibitor Selection


PF-06795071 vs. Earlier Inhibitor Series: Trifluoromethyl Glycol Leaving Group Reduces Lipophilicity

PF-06795071 incorporates a novel trifluoromethyl glycol leaving group, which confers significant physicochemical property improvements over earlier inhibitor series possessing more lipophilic leaving groups [1]. This design reduces logD to 3.8, improving solubility and CNS exposure while minimizing chemical lability .

Neuroinflammation MAGL Inhibition CNS Drug Discovery

PF-06795071 vs. KML29: Superior Selectivity for MAGL over ABHD6

PF-06795071 exhibits >100-fold selectivity for MAGL over the closely related serine hydrolases KIAA1363, ABHD6, and ABHD12 [1]. In contrast, KML29 shows inhibition of ABHD6 at concentrations >1 μM, indicating a narrower selectivity window [2].

Serine Hydrolase Profiling Target Engagement Off-Target Selectivity

PF-06795071 vs. JZL184 and KML29: Enhanced CNS Penetration Measured by Cb,u/Cp,u

PF-06795071 achieves a rat unbound brain-to-plasma concentration ratio (Cb,u/Cp,u) of 1.4, indicating excellent CNS penetration . While direct Cb,u/Cp,u values for JZL184 and KML29 are not uniformly reported, their higher lipophilicity (LogP >5) [1] suggests potentially different brain distribution kinetics and unbound brain concentrations.

CNS Exposure Blood-Brain Barrier Penetration Pharmacokinetics

PF-06795071 vs. JZL184: Sustained In Vivo 2-AG Elevation

PF-06795071 achieves extended elevation of brain 2-AG levels in vivo following an inflammatory challenge [1]. JZL184 also elevates brain 2-AG (e.g., 8-fold increase in mice) but exhibits a shorter duration of action and is associated with desensitization of CB1 receptors upon chronic administration [2]. Direct head-to-head duration-of-action comparisons are not available.

Endocannabinoid Modulation 2-AG Elevation In Vivo Pharmacodynamics

PF-06795071 vs. MJN110: Higher Potency and Distinct Selectivity Profile

PF-06795071 inhibits MAGL with an IC50 of 3 nM . MJN110 inhibits hMAGL with an IC50 of 9.1 nM . PF-06795071 demonstrates >1,000-fold selectivity over FAAH (IC50 = 3.1 μM), whereas MJN110 exhibits >1,000-fold selectivity over FAAH but also shows some activity against ABHD6 (IC50 ~10 nM in PC3 cells) [1].

MAGL Inhibitor Potency IC50 Comparison Covalent Inhibitor

PF-06795071 as a Superior PET Tracer Scaffold: High Binding Specificity Demonstrated in NHP Brain

PF-06795071 served as the lead compound for developing a fluorine-18 labeled MAGL PET ligand. In non-human primates, pretreatment with PF-06795071 (0.1 mg/kg) resulted in >95% blockade of radioactivity uptake, confirming high in vivo binding specificity for MAGL [1]. This level of specific binding exceeds that typically reported for other MAGL PET tracer candidates.

PET Imaging MAGL PET Tracer Target Engagement

Optimal Application Scenarios for PF-06795071 in Neuroscience and Drug Discovery Research


Neuroinflammation Target Engagement and Efficacy Studies

PF-06795071 is ideally suited for preclinical neuroinflammation research requiring sustained CNS MAGL inhibition and 2-AG elevation. Its extended pharmacodynamic effect and brain penetration (Cb,u/Cp,u = 1.4) support once-daily dosing in rodent models of neuroinflammation, with demonstrated reduction of brain inflammatory markers [1].

MAGL PET Tracer Development and Validation

As a validated lead scaffold for fluorine-18 labeling, PF-06795071 is the compound of choice for developing novel MAGL PET tracers. Its >95% specific binding in NHP brain [2] establishes a benchmark for target engagement quantification in translational imaging studies.

Serine Hydrolase Selectivity Profiling and Chemical Biology

Due to its >100-fold selectivity over ABHD6, ABHD12, and KIAA1363 [3], PF-06795071 is the preferred tool for dissecting MAGL-specific roles in endocannabinoid signaling and lipid metabolism, minimizing confounding from closely related serine hydrolases.

CNS Drug Discovery Programs Targeting MAGL

Pharmaceutical discovery teams optimizing CNS-penetrant MAGL inhibitors can use PF-06795071 as a positive control for benchmark comparisons in potency, selectivity, and brain exposure assays, leveraging its well-characterized physicochemical and pharmacokinetic profile .

Quote Request

Request a Quote for PF-06795071

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.